

Application Notes: FL118 in Pancreatic Cancer Research

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Compound of Interest

Compound Name: *FL118-14-Propanol*

Cat. No.: *B10861715*

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Introduction

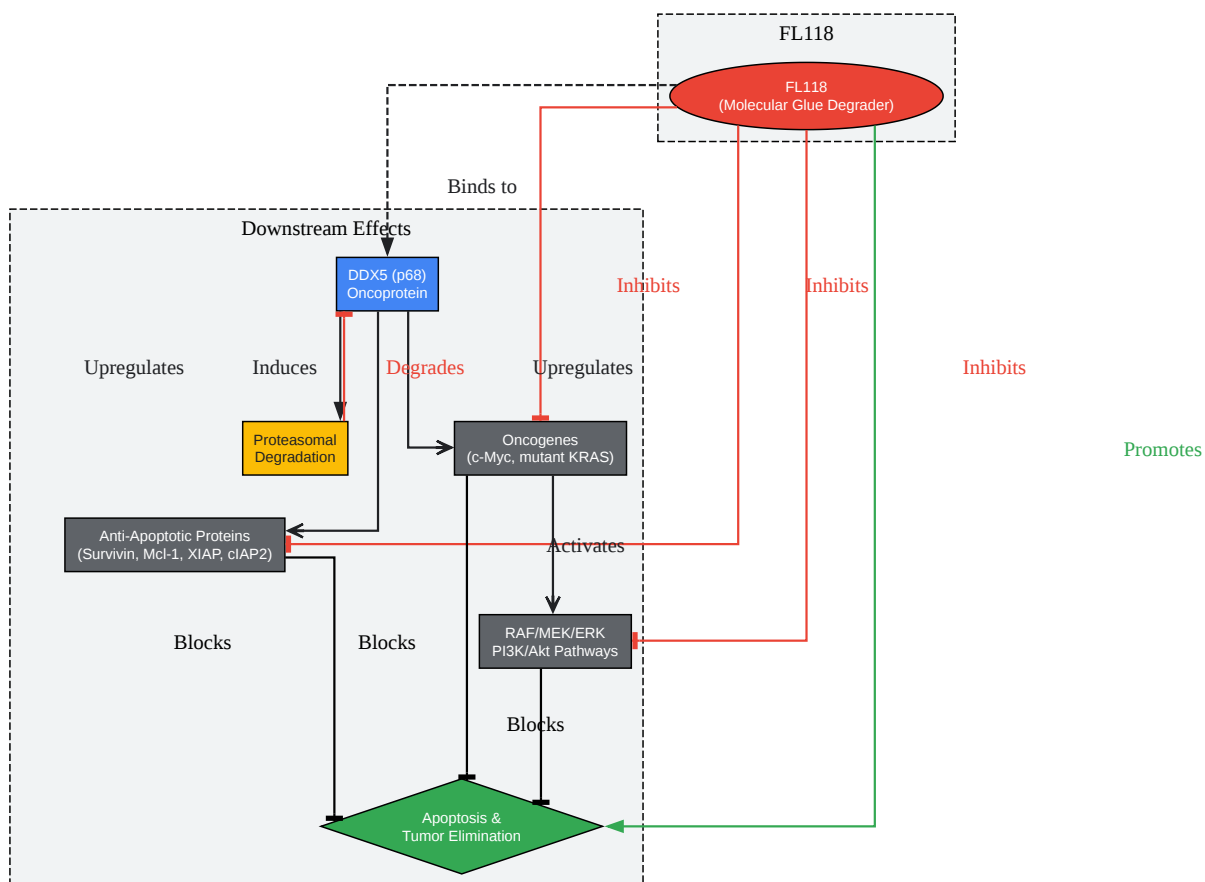
Pancreatic cancer, particularly pancreatic ductal adenocarcinoma (PDAC), remains one of the most lethal malignancies, with a 5-year survival rate of just 6-8%.^{[1][2]} The primary challenges in treating pancreatic cancer are its aggressive nature, late-stage diagnosis, and profound resistance to conventional therapies.^[1] This has spurred the search for novel therapeutic agents that can overcome these hurdles. FL118, also known by its chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a novel small molecule analogue of camptothecin that has emerged as a promising candidate.^{[3][4][5]} Discovered at Roswell Park Comprehensive Cancer Center, FL118 has been granted Orphan Drug Designation by the U.S. FDA for the treatment of pancreatic cancer.^{[3][4]} Preclinical studies have demonstrated its high efficacy in eliminating pancreatic cancer cells, including treatment-resistant and cancer stem-like cells, both alone and in combination with standard chemotherapies.^{[1][2][6]}

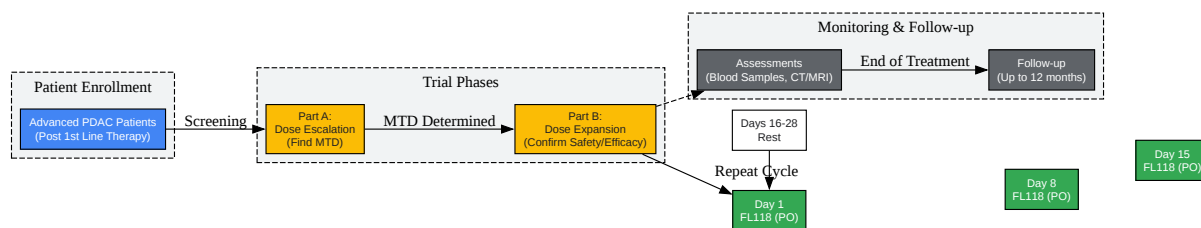
Mechanism of Action

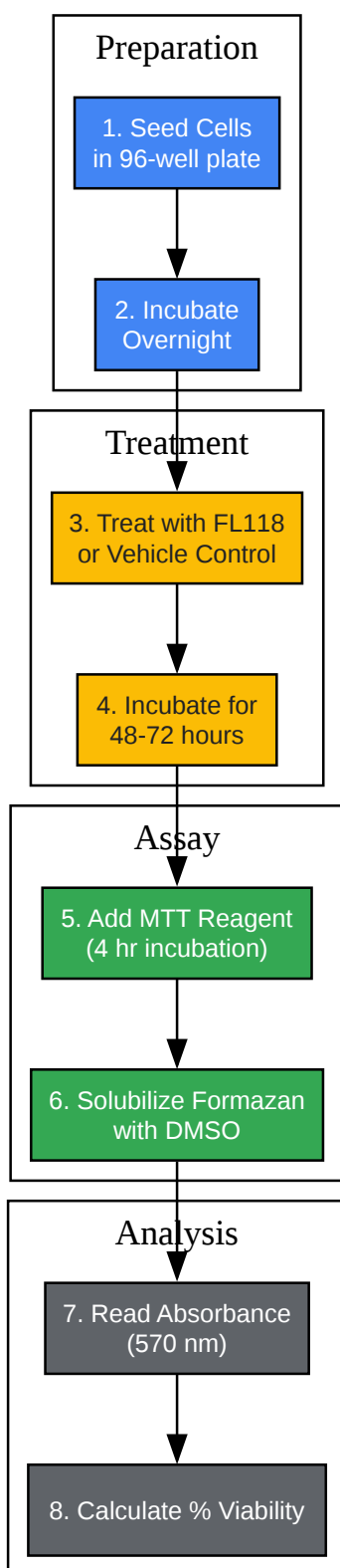
FL118 exhibits a multi-faceted mechanism of action that distinguishes it from other camptothecin derivatives.^[7] Its primary molecular target is the oncoprotein DDX5 (p68), a DEAD-box RNA helicase that acts as a master regulator for multiple cancer-causing genes.^{[6][8]}

Key Actions of FL118:

- **DDX5 Degradation:** FL118 acts as a "molecular glue degrader." It binds directly to the DDX5 protein, inducing its dephosphorylation and subsequent degradation via the proteasome pathway, without affecting DDX5 mRNA levels.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Inhibition of Anti-Apoptotic Proteins:** By degrading DDX5, FL118 effectively downregulates the expression of numerous key survival and anti-apoptotic proteins that are transcriptionally controlled by DDX5. These include survivin, Mcl-1, XIAP, and cIAP2.[\[1\]](#)[\[8\]](#)[\[11\]](#)
- **Downregulation of Oncogenes:** The degradation of DDX5 also leads to the suppression of critical oncogenes such as c-Myc and mutant KRAS (mKras).[\[5\]](#)[\[8\]](#) Activating KRAS mutations are present in over 90% of pancreatic cancers and drive constitutive activation of downstream survival pathways like RAF/MEK/ERK and PI3K/Akt.[\[7\]](#)[\[11\]](#)
- **Induction of Apoptosis:** By suppressing a wide array of anti-apoptotic and oncogenic proteins, FL118 robustly induces programmed cell death (apoptosis) in pancreatic cancer cells.[\[6\]](#)[\[12\]](#)







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